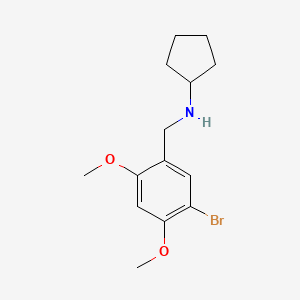![molecular formula C15H23NO2 B5857002 4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
4-[2-(mesityloxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(mesityloxy)ethyl]morpholine is a chemical compound with the molecular formula C16H25NO2. It is also known as MEM or MEMO, and it belongs to the family of morpholine derivatives. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[2-(mesityloxy)ethyl]morpholine is not fully understood. However, it is believed to act as a nucleophile in chemical reactions due to the presence of the morpholine ring and the mesityl group.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(mesityloxy)ethyl]morpholine has low toxicity and does not have any significant physiological effects on humans or animals. However, it has been shown to have potential antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[2-(mesityloxy)ethyl]morpholine in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and purify. However, its high cost and limited availability can be a limitation.
Future Directions
There are several potential future directions for the research and application of 4-[2-(mesityloxy)ethyl]morpholine. These include:
1. Developing new synthetic methods to improve the yield and efficiency of the synthesis process.
2. Investigating the potential of 4-[2-(mesityloxy)ethyl]morpholine as a catalyst in various chemical reactions.
3. Exploring its potential as a drug candidate for the treatment of bacterial and fungal infections.
4. Studying its potential as a building block for the synthesis of new polymers with unique properties.
5. Investigating its potential as a corrosion inhibitor in various industrial applications.
Conclusion:
In conclusion, 4-[2-(mesityloxy)ethyl]morpholine is a unique chemical compound with potential applications in various scientific fields. Its stability, low toxicity, and potential antibacterial and antifungal properties make it an attractive candidate for further research and development. With continued research, this compound could have significant implications for drug discovery, polymer synthesis, and catalysis.
Synthesis Methods
The synthesis of 4-[2-(mesityloxy)ethyl]morpholine involves the reaction of morpholine with mesityl oxide in the presence of a base such as potassium carbonate. The reaction takes place at high temperature and pressure, and the product is obtained through the process of distillation and purification.
Scientific Research Applications
4-[2-(mesityloxy)ethyl]morpholine has been extensively studied in various scientific fields such as medicinal chemistry, organic chemistry, and material science. It has potential applications in drug discovery, polymer synthesis, and catalysis.
properties
IUPAC Name |
4-[2-(2,4,6-trimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-10-13(2)15(14(3)11-12)18-9-6-16-4-7-17-8-5-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNSNITRUYHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5472671 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)

![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)
![methyl 2-{[(2-benzylidenehydrazino)(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5856963.png)

![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)
![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)